6-(4-oxoquinazolin-3(4H)-yl)-N-(pyridin-3-yl)hexanamide
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Overview
Description
6-(4-oxoquinazolin-3(4H)-yl)-N-(pyridin-3-yl)hexanamide is a synthetic organic compound that belongs to the class of quinazolinone derivatives. Quinazolinones are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. This particular compound has garnered interest in scientific research due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-oxoquinazolin-3(4H)-yl)-N-(pyridin-3-yl)hexanamide typically involves a multi-step process:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the condensation of anthranilic acid with formamide under acidic conditions.
Introduction of the Pyridinyl Group: The pyridinyl group is introduced via a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the quinazolinone intermediate.
Attachment of the Hexanamide Chain: The final step involves the coupling of the hexanamide chain to the quinazolinone-pyridine intermediate using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of automated reactors, high-throughput screening for reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinazolinone core, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can target the carbonyl group in the quinazolinone ring, potentially yielding dihydroquinazolinone derivatives.
Substitution: The pyridinyl group can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Conditions may vary depending on the desired substitution, but common reagents include halogenating agents, nucleophiles, and bases.
Major Products
Oxidation: Quinazoline N-oxides.
Reduction: Dihydroquinazolinone derivatives.
Substitution: Various substituted quinazolinone derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential anti-cancer and anti-inflammatory properties.
Medicine: Investigated as a potential therapeutic agent for treating various diseases, including cancer and inflammatory disorders.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-(4-oxoquinazolin-3(4H)-yl)-N-(pyridin-3-yl)hexanamide involves its interaction with specific molecular targets:
Molecular Targets: It may target enzymes or receptors involved in cell proliferation and inflammation.
Pathways Involved: The compound could modulate signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway or the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, leading to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-oxoquinazoline derivatives: These compounds share the quinazolinone core and exhibit similar biological activities.
Pyridinyl-substituted amides: Compounds with a pyridinyl group attached to an amide chain, which may have comparable therapeutic potential.
Uniqueness
6-(4-oxoquinazolin-3(4H)-yl)-N-(pyridin-3-yl)hexanamide is unique due to its specific combination of the quinazolinone core, pyridinyl group, and hexanamide chain. This unique structure may confer distinct biological activities and therapeutic potential compared to other similar compounds.
Properties
IUPAC Name |
6-(4-oxoquinazolin-3-yl)-N-pyridin-3-ylhexanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c24-18(22-15-7-6-11-20-13-15)10-2-1-5-12-23-14-21-17-9-4-3-8-16(17)19(23)25/h3-4,6-9,11,13-14H,1-2,5,10,12H2,(H,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYTQEZCMMTZSJU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CCCCCC(=O)NC3=CN=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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